(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid

Descripción

Molecular Architecture and Bonding Configuration

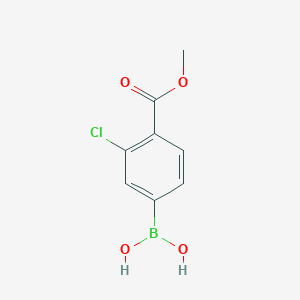

(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid (C₈H₈BClO₄) features a benzene ring substituted at three positions: a boronic acid (-B(OH)₂) group at position 1 , a chlorine atom at position 3 , and a methoxycarbonyl (-COOCH₃) group at position 4 (Figure 1). The IUPAC name reflects this substitution pattern as (3-chloro-4-methoxycarbonylphenyl)boronic acid , with systematic numbering prioritizing the boronic acid group for the lowest locant.

The planar aromatic ring adopts a distorted geometry due to steric and electronic effects from the substituents. Density Functional Theory (DFT) calculations suggest that the electron-withdrawing methoxycarbonyl and chlorine groups polarize the ring, stabilizing the boronic acid’s sp²-hybridized boron atom. The boron atom forms two covalent B-O bonds (1.36–1.38 Å) with hydroxyl groups and one bond (1.48 Å) to the aromatic carbon, consistent with trigonal planar geometry.

Table 1: Key bond lengths and angles

| Bond/Angle | Value (Å/°) |

|---|---|

| B-C (aromatic) | 1.48 |

| B-O (hydroxyl) | 1.36–1.38 |

| C-Cl | 1.74 |

| C=O (ester) | 1.21 |

| O-C-O (ester) | 125° |

Propiedades

IUPAC Name |

(3-chloro-4-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BClO4/c1-14-8(11)6-3-2-5(9(12)13)4-7(6)10/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOMWLVGTUQULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)OC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629623 | |

| Record name | [3-Chloro-4-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603122-82-3 | |

| Record name | [3-Chloro-4-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-(methoxycarbonyl)phenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms, applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property makes it particularly useful in biological research, especially for studying enzyme inhibition and protein-ligand interactions.

The mechanism of action primarily involves the interaction of the boronic acid group with target biomolecules. This interaction can lead to:

- Enzyme Inhibition : The compound can inhibit various enzymes by forming reversible covalent bonds, thus modulating biological pathways.

- Protein-Ligand Interactions : Its ability to bind with diols allows it to interact with carbohydrate-binding proteins, which is crucial for understanding many biological processes.

Anticancer Activity

Research has demonstrated that boronic acids, including this compound, exhibit significant anticancer properties. A study involving prostate cancer cells (PC-3) revealed that these compounds can induce cytotoxic effects at varying concentrations. The results indicated:

| Concentration (µM) | Cytotoxicity (%) |

|---|---|

| 0.5 | 20 |

| 1 | 40 |

| 2 | 60 |

| 5 | 80 |

This data suggests a dose-dependent response in cancer cell lines .

Antimicrobial Activity

The antimicrobial potential of boronic acids has been extensively studied. The compound has shown effectiveness against various microorganisms, including Staphylococcus aureus and Escherichia coli. A comparative study on the Minimum Inhibitory Concentration (MIC) for different boronic acids is summarized below:

| Compound Name | MIC (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| This compound | 100 | 75 |

| 3,5-Diiodo-2-methoxyphenylboronic acid | 50 | 100 |

| 2-Fluoro-5-iodophenylboronic acid | 100 | 70 |

These results indicate that this compound has promising antimicrobial activity, comparable to other more potent derivatives .

Case Studies

- Study on Anticancer Effects : In a controlled experiment, various concentrations of this compound were tested on human prostate cancer cells. The findings indicated a significant reduction in cell viability at higher concentrations, supporting its potential as an anticancer agent .

- Antimicrobial Efficacy : A study assessed the antibacterial activity of several boronic acids against resistant strains of bacteria. The results showed that the compound effectively inhibited bacterial growth and biofilm formation, which are critical factors in chronic infections .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Boronic acids, including (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid, have been investigated for their potential in cancer therapy. They function by inhibiting proteasomes, which are crucial for regulating protein degradation within cells. For instance, studies have shown that boronic acid derivatives can enhance the efficacy of established chemotherapeutics like bortezomib in treating various cancers, including multiple myeloma and lymphoma .

Combination Therapies

Research has highlighted the use of this compound in combination therapies to overcome drug resistance in cancers. For example, its combination with bortezomib has been explored to improve treatment outcomes in aggressive lymphomas . This compound's ability to modulate the tumor microenvironment makes it a candidate for synergistic approaches in cancer treatment.

Organic Synthesis

Synthesis of Complex Molecules

this compound is employed as a building block in the synthesis of more complex organic molecules. It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is pivotal for forming carbon-carbon bonds in organic synthesis. This reaction allows for the construction of biaryl compounds that are essential in pharmaceuticals and agrochemicals .

Intermediate for Herbicides

This compound serves as an intermediate for synthesizing various herbicides. The methodologies involving this compound facilitate the development of new agrochemical agents that target specific pathways in plant metabolism .

Case Studies and Research Findings

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s unique properties arise from the combination of a chloro and methoxycarbonyl group. Key comparisons with structurally analogous boronic acids include:

Solubility and Reactivity

- Solubility : The methoxycarbonyl group confers moderate solubility in polar organic solvents but may precipitate in aqueous media (e.g., RPMI) like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid .

- Reactivity in Cross-Coupling : Electron-withdrawing groups activate the boronic acid for Suzuki reactions. For instance, [4-[tert-butyl(dimethyl)silyl]oxyphenyl]boronic acid achieved high yields (~80%) in coupling with iodoquinazoline derivatives .

Métodos De Preparación

Palladium-Catalyzed Borylation of Aryl Halides

One of the most common and efficient methods to prepare (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid is through palladium-catalyzed borylation of the corresponding aryl halide precursor. This method is well-established in organoboron chemistry.

- Starting Material: The corresponding aryl halide, typically a 3-chloro-4-(methoxycarbonyl)phenyl bromide or iodide.

- Boron Source: Bis(pinacolato)diboron is commonly used.

- Catalyst: Palladium complexes such as Pd(dppf)Cl2 (dppf = 1,1'-bis(diphenylphosphino)ferrocene) facilitate the borylation.

- Base: Potassium acetate or similar bases are employed to activate the boron reagent.

- Conditions: The reaction is conducted under inert atmosphere (nitrogen or argon) to prevent oxidation, typically at elevated temperatures (60–90 °C).

- Outcome: The reaction yields the boronic ester intermediate, which can be hydrolyzed to the corresponding boronic acid.

This method is advantageous due to its high selectivity, mild conditions, and compatibility with various functional groups including chloro and methoxycarbonyl substituents.

Grignard Reaction Followed by Boronation

Another synthetic route involves the formation of a Grignard reagent from a halogenated aromatic precursor, followed by reaction with a boron electrophile.

- Step 1: Formation of arylmagnesium halide by reacting the halogenated aromatic compound with magnesium chips in an anhydrous ether solvent (e.g., tetrahydrofuran).

- Step 2: Reaction of the arylmagnesium intermediate with triisobutyl borate or boron trichloride to introduce the boron moiety.

- Step 3: Acidic workup (e.g., with dilute hydrochloric acid) to hydrolyze the boronate ester intermediate to the boronic acid.

Example from Patent Literature:

- Under nitrogen atmosphere, methyl tertiary butyl ether and p-chlorobromobenzene are stirred to form solution A.

- Separately, triisobutyl borate is mixed with methyl tetrahydrofuran to form solution B.

- Magnesium chips and iodine are added to tetrahydrofuran, then solution B is added and heated to 40–50 °C.

- Solution A is added dropwise over 2.5 hours with continued stirring and heating.

- The reaction mixture is acidified to pH 2–3 with dilute hydrochloric acid at temperatures below 20 °C, then stirred for 3 hours to yield the boronic acid product.

This method allows precise control of reaction parameters and is suitable for substrates sensitive to palladium catalysts.

Friedel-Crafts Type Borylation Using Boron Trichloride

A less common but documented approach involves direct electrophilic borylation of chlorobenzene derivatives using boron trichloride under Friedel-Crafts type conditions.

- Starting Material: Chlorobenzene or substituted chlorobenzene.

- Reagents: Boron trichloride gas introduced into the reaction mixture containing chlorobenzene and a Lewis acid catalyst.

- Conditions: Reaction temperature maintained between 80–120 °C under nitrogen or inert atmosphere.

- Reaction Time: Typically 8–10 hours.

- Workup: Quenching with strongly acidic ice water (pH 1–2, 0–5 °C) precipitates the boronic acid product.

- Pressure: Slightly positive pressure (0.01–0.03 MPa) is maintained.

This method is industrially relevant for large-scale synthesis but requires careful control of reaction conditions to avoid overreaction or side products.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Palladium-Catalyzed Borylation | Aryl halide (3-chloro-4-methoxycarbonylphenyl halide) | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | Inert atmosphere, 60–90 °C | High selectivity, mild conditions | Requires expensive Pd catalyst |

| Grignard Reaction + Boronation | Halogenated aromatic compound | Mg chips, triisobutyl borate, acid | Anhydrous ether solvents, 40–50 °C | Good control, no Pd catalyst | Sensitive to moisture, longer time |

| Friedel-Crafts Borylation | Chlorobenzene derivatives | Boron trichloride, Lewis acid catalyst | 80–120 °C, inert atmosphere | Scalable, direct borylation | Harsh conditions, side reactions |

Research Findings and Optimization Notes

- Catalyst Loading: Optimal molar ratios for palladium catalysts are typically in the range of 1–5 mol%, balancing cost and efficiency.

- Reaction Time: Palladium-catalyzed borylation usually completes within 4–6 hours; Grignard methods require longer times due to sequential steps.

- Purity: Acidic workup and careful filtration are critical to isolate pure boronic acid, avoiding boronate esters or side products.

- Safety: Boronic acids are moisture-sensitive; reactions and storage under inert atmosphere minimize degradation.

Q & A

Q. What are the established synthetic routes for (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid, and what analytical methods validate its purity?

The synthesis typically involves sequential functionalization of a phenyl ring. A common route starts with halogenation and methoxycarbonyl introduction, followed by boronic acid installation via Miyaura borylation. Key steps include:

- Halogenation : Chlorination at the 3-position using electrophilic chlorinating agents (e.g., Cl₂/FeCl₃).

- Methoxycarbonyl introduction : Esterification via nucleophilic acyl substitution under basic conditions.

- Boronic acid incorporation : Pd-catalyzed cross-coupling with bis(pinacolato)diboron .

Purity is validated via ¹H/¹³C NMR (e.g., δ ~3.93 ppm for methoxy protons) and HPLC (>97% purity criteria). Mass spectrometry confirms molecular weight (214.41 g/mol) .

Q. What are the primary applications of this compound in organic synthesis?

It is widely used in Suzuki-Miyaura cross-couplings to construct biaryl systems, critical in pharmaceutical intermediates (e.g., kinase inhibitors). The chloro and methoxycarbonyl groups enhance regioselectivity and stabilize transition states during coupling . It also serves as a precursor in rhodium-catalyzed carboxylation with CO₂ to generate aryl carboxylic acids .

Q. How does the steric and electronic profile of this boronic acid influence its reactivity?

The electron-withdrawing methoxycarbonyl group deactivates the phenyl ring, reducing boronic acid oxidation but slowing coupling rates. The 3-chloro substituent introduces steric hindrance, favoring para-selective couplings. Computational studies (DFT) can predict charge distribution and reactive sites .

Advanced Research Questions

Q. How can contradictory data on cross-coupling yields be resolved?

Discrepancies in yields often stem from:

- Catalyst systems : Pd(OAc)₂ vs. PdCl₂(dppf) alter oxidative addition efficiency.

- Base selection : K₂CO₃ (aqueous) vs. CsF (anhydrous) affects transmetalation kinetics.

- Solvent polarity : Dioxane vs. THF modulates boronic acid solubility.

Methodological fix : Use a Design of Experiments (DoE) approach to systematically vary parameters and identify optimal conditions .

Q. What strategies enhance the stability of this boronic acid under aqueous conditions?

Q. How does this compound perform in bioconjugation for biosensor development?

The boronic acid moiety binds diols (e.g., glycoproteins) via reversible ester formation. In surface plasmon resonance (SPR) , it immobilizes biomarkers on sensor chips. Optimization requires:

Q. What mechanistic insights explain its role in CO₂ carboxylation?

In Rh(I)-catalyzed reactions, the boronic acid undergoes transmetallation with Rh, followed by CO₂ insertion into the Rh–C bond. The methoxycarbonyl group stabilizes the intermediate through resonance, reducing side reactions. Key evidence includes ¹³C isotopic labeling tracing CO₂ incorporation .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess its environmental remediation potential?

Q. What protocols validate its interactions with biomolecules?

Q. How can computational modeling predict its reactivity in new reactions?

- DFT calculations : Optimize transition states for cross-coupling or carboxylation.

- Molecular docking : Screen interactions with enzymatic active sites (e.g., proteases).

- Machine learning : Train models on existing reaction datasets to predict yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.